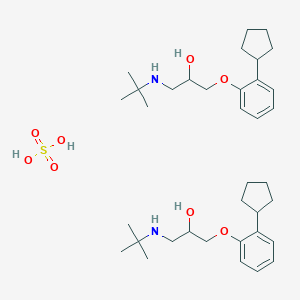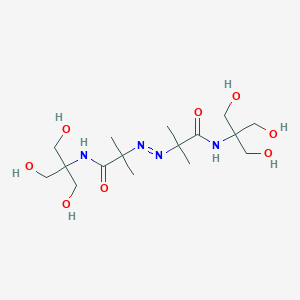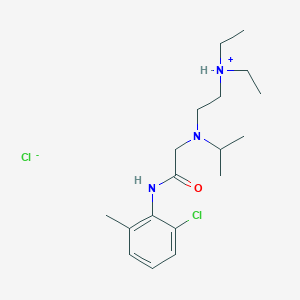
6'-Chloro-2-((2-(diethylamino)ethyl)isopropylamino)-o-acetotoluidide hydrochloride
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
6'-Chloro-2-((2-(diethylamino)ethyl)isopropylamino)-o-acetotoluidide hydrochloride, commonly known as Lidocaine, is a local anesthetic drug used in medical procedures to numb a specific area of the body. It was first synthesized in 1943 by Swedish chemist Nils Löfgren and has since become a widely used anesthetic in the medical field.
Mécanisme D'action
Lidocaine works by blocking the voltage-gated sodium channels in nerve cells, which prevents the transmission of pain signals to the brain. This mechanism of action makes it an effective local anesthetic.
Effets Biochimiques Et Physiologiques
Lidocaine has been shown to have various biochemical and physiological effects on the body. It can cause vasodilation, decrease heart rate, and reduce myocardial contractility. It has also been shown to inhibit platelet aggregation and reduce inflammation.
Avantages Et Limitations Des Expériences En Laboratoire
Lidocaine is a widely used anesthetic in laboratory experiments due to its effectiveness and low toxicity. However, it has been shown to have some limitations, such as potential interference with certain experimental assays and the need for caution when interpreting results due to its potential effects on cellular and physiological processes.
Orientations Futures
There are several potential future directions for research on Lidocaine. One area of interest is the development of new formulations and delivery methods for more targeted and effective pain management. Another area of research is the investigation of Lidocaine's potential therapeutic applications in conditions such as cancer pain management and neuropathic pain. Additionally, further studies are needed to fully understand the biochemical and physiological effects of Lidocaine on the body and its potential interactions with other drugs and substances.
In conclusion, Lidocaine is a widely used local anesthetic drug that has been extensively studied for its potential therapeutic applications in various medical conditions. Its mechanism of action involves blocking the voltage-gated sodium channels in nerve cells, which prevents the transmission of pain signals to the brain. While it has several advantages in laboratory experiments, caution is needed when interpreting results due to its potential effects on cellular and physiological processes. There are several potential future directions for research on Lidocaine, including the development of new formulations and delivery methods for more targeted pain management and further investigation of its potential therapeutic applications in various medical conditions.
Méthodes De Synthèse
The synthesis of Lidocaine involves the reaction of 2,6-dimethylaniline with chloroacetyl chloride to form 2-chloro-N-(2,6-dimethylphenyl)acetamide. This compound is then reacted with diethylamine and isopropylamine to form 6'-Chloro-2-((2-(diethylamino)ethyl)isopropylamino)-o-acetotoluidide hydrochloride.
Applications De Recherche Scientifique
Lidocaine has been extensively studied for its potential therapeutic applications in various medical conditions such as neuropathic pain, arrhythmias, and postoperative pain management. It has also been used in dentistry and ophthalmology as a local anesthetic.
Propriétés
Numéro CAS |
102489-51-0 |
|---|---|
Nom du produit |
6'-Chloro-2-((2-(diethylamino)ethyl)isopropylamino)-o-acetotoluidide hydrochloride |
Formule moléculaire |
C18H31Cl2N3O |
Poids moléculaire |
376.4 g/mol |
Nom IUPAC |
2-[[2-(2-chloro-6-methylanilino)-2-oxoethyl]-propan-2-ylamino]ethyl-diethylazanium;chloride |
InChI |
InChI=1S/C18H30ClN3O.ClH/c1-6-21(7-2)11-12-22(14(3)4)13-17(23)20-18-15(5)9-8-10-16(18)19;/h8-10,14H,6-7,11-13H2,1-5H3,(H,20,23);1H |
Clé InChI |
ACICUOKESZVAFL-UHFFFAOYSA-N |
SMILES |
CC[NH+](CC)CCN(CC(=O)NC1=C(C=CC=C1Cl)C)C(C)C.[Cl-] |
SMILES canonique |
CC[NH+](CC)CCN(CC(=O)NC1=C(C=CC=C1Cl)C)C(C)C.[Cl-] |
Synonymes |
2-[(2-chloro-6-methyl-phenyl)carbamoylmethyl-propan-2-yl-amino]ethyl-d iethyl-azanium chloride |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



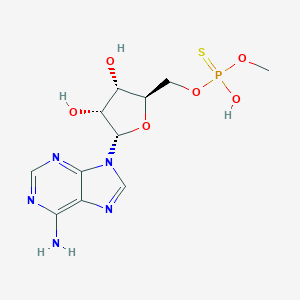
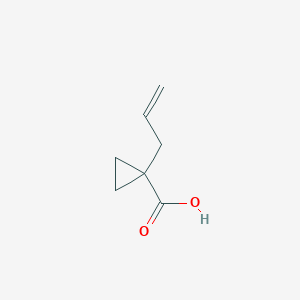
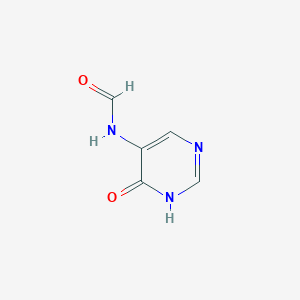
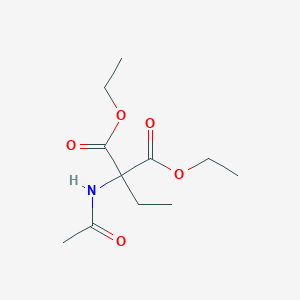
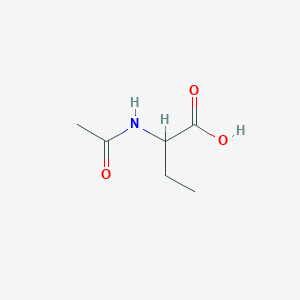
![(S)-(-)-2-Chloro-3-[4(5)-imidazolyl]propionic Acid](/img/structure/B22480.png)
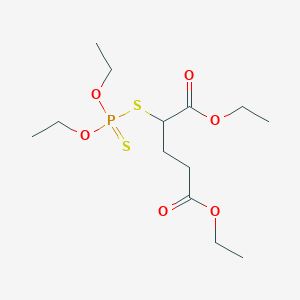
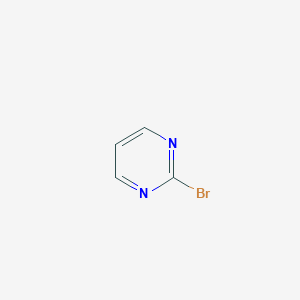
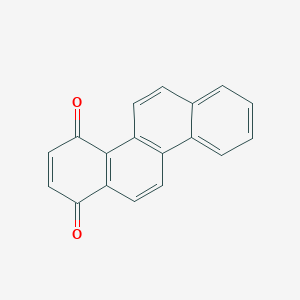
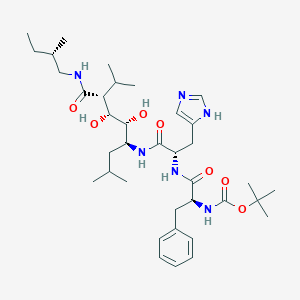

![1,1'-[Isobutylidenebis(oxy)]bis[2-ethylhexane]](/img/structure/B22488.png)
